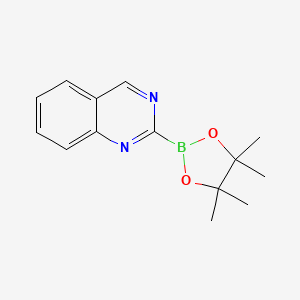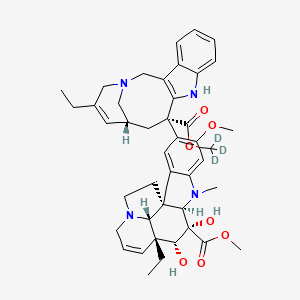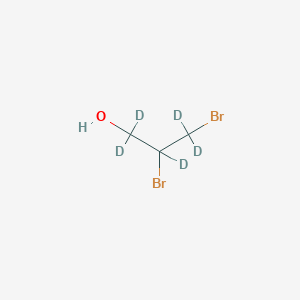
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a deuterated analog of 2,3-dibromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol can be synthesized through the bromination of deuterated propanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,3-dibromo-1-propanol, and by extension its deuterated analog, involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Deuterated alcohols, ethers, or amines.
Reduction: Deuterated propanol.
Oxidation: Deuterated aldehydes or carboxylic acids.
科学研究应用
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is used in various scientific research fields:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: As an intermediate in the synthesis of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of 2,3-dibromo-1-propan-1,1,2,3,3-d5-ol involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and pathways, providing insights into isotope effects and reaction dynamics .
相似化合物的比较
Similar Compounds
2,3-Dibromo-1-propanol: The non-deuterated analog.
1,3-Dibromopropane: A similar compound with bromine atoms at different positions.
2,3-Dichloro-1-propanol: A chlorinated analog with similar reactivity.
Uniqueness
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions. The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the detailed analysis of reaction mechanisms .
属性
分子式 |
C3H6Br2O |
|---|---|
分子量 |
222.92 g/mol |
IUPAC 名称 |
2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
InChI 键 |
QWVCIORZLNBIIC-UXXIZXEISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O |
规范 SMILES |
C(C(CBr)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


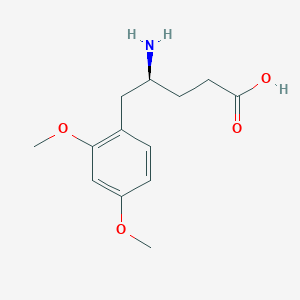
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)

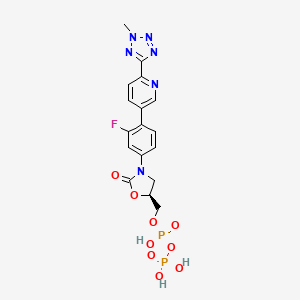
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
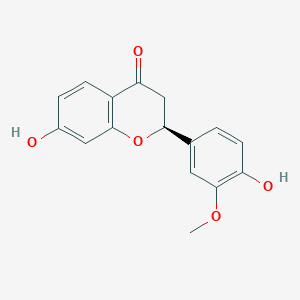
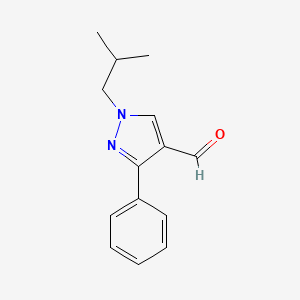
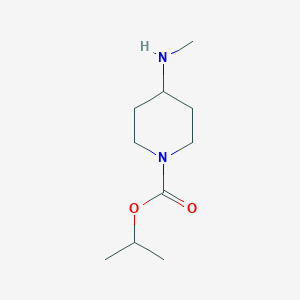
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
